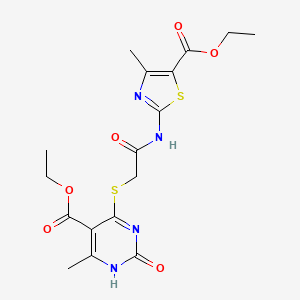![molecular formula C21H17NO3 B2403454 4-[(4-Hydroxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 748777-73-3](/img/structure/B2403454.png)
4-[(4-Hydroxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[(4-Hydroxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is a synthetic compound. It has a molecular formula of C21H17NO3 and a molecular weight of 331.36 .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroacridine ring with a carboxylic acid group at the 9th position and a hydroxyphenyl group at the 4th position . The hydroxyphenyl group is in a double bond with the tetrahydroacridine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 331.36 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Lipid Peroxidation and Cellular Interactions
4-Hydroxy-2-nonenal (HNE), a product of phospholipid peroxidation, shares structural similarities with the compound . HNE's reactivity and cytotoxicity, particularly its interactions with cellular signaling proteins, provide insights into the potential biological impact of similar compounds (Spickett, 2013).
Chemical Synthesis and Characterization
The synthesis of 1,2,3,4-tetrahydroacridine-9-carboxylic acid derivatives, which closely resemble the compound , has been studied. These compounds have been characterized using various spectroscopic techniques, indicating the potential for diverse chemical applications (Konshin & Abramochkin, 1972).
Biological Activity
The antimicrobial evaluation of novel derivatives of tetrahydroacridine carboxylic acids suggests potential biological activity, including antibacterial and antifungal properties. This could indicate similar properties in the compound of interest (Shastri, 2019).
Molecular Interactions and Stability
Studies on Schiff base compounds structurally similar to the compound have been conducted. These studies focus on their molecular interactions, crystal structures, and stability, which are crucial for understanding the chemical behavior and potential applications of such compounds (Yang, 2007).
Catalytic and Oxidative Properties
The use of certain amino acids, such as TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid), in synthesizing short peptides, which then induce enantioselective oxidation, provides a glimpse into the catalytic potential of similar compounds (Formaggio et al., 2002).
properties
IUPAC Name |
(4Z)-4-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-15-10-8-13(9-11-15)12-14-4-3-6-17-19(21(24)25)16-5-1-2-7-18(16)22-20(14)17/h1-2,5,7-12,23H,3-4,6H2,(H,24,25)/b14-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZGMDZGZGUXIP-OWBHPGMISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)O)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=CC=C(C=C2)O)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

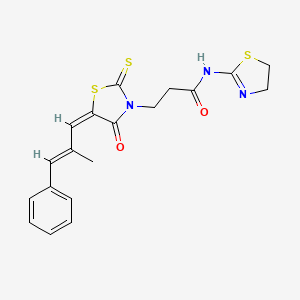
![Methyl 3-({2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2403374.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide](/img/structure/B2403375.png)

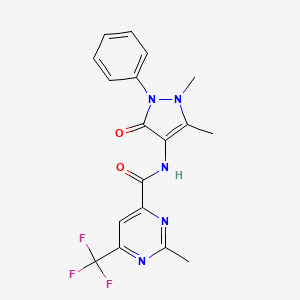
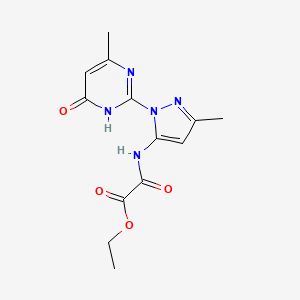
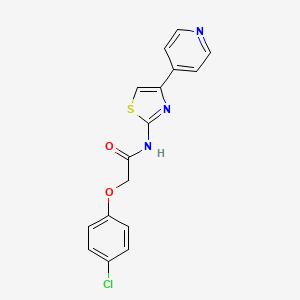
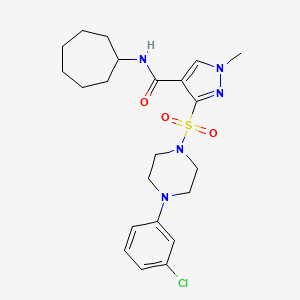

![4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2403386.png)
![2-benzylsulfanyl-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B2403388.png)
![3-(3-chlorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403392.png)

